N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide: is a synthetic organic compound that features a pyrazole ring, a phenyl ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18F3N3O |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H18F3N3O/c1-26-13-16(12-25-26)15-8-6-14(7-9-15)10-11-24-19(27)17-4-2-3-5-18(17)20(21,22)23/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
InChI Key |
FEHWLMQAHKAEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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